2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride
Description
2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride is a chemical compound that belongs to the class of phenoxy herbicides. It is known for its use in agricultural applications, particularly as a herbicide to control broadleaf weeds. The compound is characterized by its ability to disrupt plant growth by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUCRHIUGKYNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylamine to produce 2-(2,4-dichlorophenoxy)-N-ethylethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated phenoxy derivatives, which can have different biological activities and applications .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological pathways.
Industry: Employed in the formulation of herbicides and plant growth regulators
Mechanism of Action
The compound exerts its effects by mimicking natural plant hormones called auxins. It is absorbed by the plant and transported to the meristematic tissues, where it induces uncontrolled cell division and growth. This leads to the disruption of normal plant growth processes, causing the plant to die. The molecular targets include auxin receptors and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action.
Mecoprop (MCPP): A phenoxy herbicide used for similar applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride is unique due to its specific chemical structure, which allows it to be more effective in certain applications compared to its analogs. Its ability to form a hydrochloride salt enhances its solubility and stability, making it a preferred choice in various formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
